molecular formula C6H13NO3S B1628316 1-(Methylsulfonyl)-3-piperidinol CAS No. 444606-08-0

1-(Methylsulfonyl)-3-piperidinol

Cat. No. B1628316
M. Wt: 179.24 g/mol
InChI Key: ZRWNGUJVDUBGFQ-UHFFFAOYSA-N
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Patent
US07186715B2

Procedure details

Piperidin-3-ol (5.0 g, 49.4 mmol) was dissolved in 1/1 THF/methylene chloride (100 mL). Triethylamine (17 mL, 123 mmol) was added, and the solution was cooled to 0° C. Methanesulfonyl chloride (4.0 mL, 52 mmol) was added dropwise. The mixture was warmed to r.t. and stirred overnight. The reaction was diluted with ethyl acetate (800 mL), washed with 1 N HCl (100 mL), water (75 mL), saturated aqueous sodium bicarbonate (75 mL) and brine (75 mL), and then dried over anhydrous sodium sulfate. The solvent was concentrated under reduced pressure and purified via silica gel chromatography (ethyl acetate) to afford the title compound as a clear oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
THF methylene chloride
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH:3]([OH:7])[CH2:2]1.C(N(CC)CC)C.[CH3:15][S:16](Cl)(=[O:18])=[O:17]>C1COCC1.C(Cl)Cl.C(OCC)(=O)C>[CH3:15][S:16]([N:1]1[CH2:6][CH2:5][CH2:4][CH:3]([OH:7])[CH2:2]1)(=[O:18])=[O:17] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1CC(CCC1)O
Name
THF methylene chloride
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1.C(Cl)Cl
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to r.t.
WASH
Type
WASH
Details
washed with 1 N HCl (100 mL), water (75 mL), saturated aqueous sodium bicarbonate (75 mL) and brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified via silica gel chromatography (ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)N1CC(CCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.